molecular formula C34H50N8O10 B1201055 Biggam CAS No. 65147-06-0

Biggam

Cat. No.: B1201055
CAS No.: 65147-06-0
M. Wt: 730.8 g/mol
InChI Key: PWOIMWXLMWHALO-SBZQNBARSA-N
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Description

Based on the provided evidence, "Biggam" refers to Dr. John this compound, an academic researcher and author known for contributions to research methodology, particularly in qualitative and mixed-methods studies, dissertation writing, and case study frameworks. His work is widely cited in social sciences, education, and management research. Key themes in his publications include:

  • Research design and validity: Emphasizing rigorous data collection, reliability checks, and alignment of methodology with research objectives .
  • Case study frameworks: Advocating for descriptive case studies to explore real-world phenomena in natural settings .
  • Mixed-methods approaches: Balancing qualitative depth with quantitative statistical analysis .
  • Dissertation guidance: Addressing time management, literature review coherence, and structural organization .

Comparison with Similar Compounds

Comparison with Similar Methodological Approaches

Below is a comparative analysis of Biggam’s methodologies against similar frameworks and authors in research design, case studies, and data analysis.

Case Study Frameworks

Aspect This compound’s Approach Similar Approaches Key Differences
Focus Descriptive case studies to analyze "current problems in authentic settings" . Yin (2003): Explorative/confirmatory case studies for theory-building . This compound prioritizes descriptive depth; Yin emphasizes theory development.
Generalizability Limited to specific contexts; avoids broad generalizations . Eisenhardt (1989): Seeks theoretical saturation for generalizable insights. This compound’s work is context-bound; Eisenhardt aims for transferable theories.
Data Synthesis Narrative synthesis to identify patterns . Miles & Huberman (1994): Coding and matrices for cross-case analysis. This compound relies on thematic grouping; Miles & Huberman use structured coding.

Qualitative vs. Quantitative Methods

Aspect This compound’s Stance Similar Authors Key Differences
Methodological Mix Advocates for complementary use of qualitative/quantitative methods . Creswell (1994): Strict separation to maintain methodological purity. This compound supports pragmatic integration; Creswell warns against dilution of rigor.
Questionnaire Design Prefers structured questionnaires for efficiency and reduced bias . Fowler (2001): Stresses open-ended questions for qualitative richness. This compound prioritizes time efficiency; Fowler focuses on depth of responses.

Validity and Reliability

Aspect This compound’s Guidelines Similar Frameworks Key Differences
Reliability Checks Recommends third-party verification of data extraction . Cohen et al. (2007): Peer debriefing and triangulation for credibility. This compound focuses on procedural transparency; Cohen emphasizes multifaceted checks.
Bias Mitigation Structured questionnaires and diverse sampling to reduce self-reporting biases . Patton (2002): Prolonged engagement and reflexivity to address researcher bias. This compound uses structural tools; Patton relies on researcher introspection.

Critical Evaluation of this compound’s Contributions

  • Strengths :
    • Practicality : His frameworks are widely adopted in student dissertations for their clarity and step-by-step guidance .
    • Flexibility : Adaptable to diverse fields, from education management to digital privacy .
  • Limitations :
    • Contextual Constraints : Overemphasis on descriptive case studies limits theoretical generalizability .
    • Bias in Self-Reporting : Heavy reliance on questionnaires may overlook nuanced qualitative insights .

Data Table: Citation Analysis of this compound’s Work

Publication Year Key Contribution Commonly Cited Alongside Application Fields
2008 Validity in research design . Yin (2003), Saunders et al. (2016) Education, Corporate Governance .
2011 Case study and survey strategies . Creswell (1994), Fowler (2001) Environmental Management, Public Policy .
2015 Thematic analysis in digital privacy . Braun & Clarke (2006), Bell (2005) Information Science, Library Studies .

Properties

IUPAC Name

(4S)-5-[[2-[[(2S)-5-(diaminomethylideneamino)-2-[(4-methyl-2-oxochromen-7-yl)amino]pentanoyl]amino]-2-oxoethyl]amino]-4-[[(2S,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H50N8O10/c1-7-18(2)28(42-33(50)52-34(4,5)6)31(49)40-23(12-13-26(44)45)29(47)38-17-25(43)41-30(48)22(9-8-14-37-32(35)36)39-20-10-11-21-19(3)15-27(46)51-24(21)16-20/h10-11,15-16,18,22-23,28,39H,7-9,12-14,17H2,1-6H3,(H,38,47)(H,40,49)(H,42,50)(H,44,45)(H4,35,36,37)(H,41,43,48)/t18-,22-,23-,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWOIMWXLMWHALO-SBZQNBARSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(=O)C(CCCN=C(N)N)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)NC(=O)[C@H](CCCN=C(N)N)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H50N8O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90983717
Record name 4-[(2-{[tert-Butoxy(hydroxy)methylidene]amino}-1-hydroxy-3-methylpentylidene)amino]-5-hydroxy-5-[(2-hydroxy-2-{[N~2~-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)arginyl]imino}ethyl)imino]pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90983717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

730.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65147-06-0
Record name tertiary-Butyloxycarbonyl-isoleucyl-glutamyl-glycyl-arginyl-7-amino-4-methylcoumarin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065147060
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[(2-{[tert-Butoxy(hydroxy)methylidene]amino}-1-hydroxy-3-methylpentylidene)amino]-5-hydroxy-5-[(2-hydroxy-2-{[N~2~-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)arginyl]imino}ethyl)imino]pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90983717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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